
5-Chloropyridazine-3-carboxylic acid
Overview
Description
5-Chloropyridazine-3-carboxylic acid (CAS: 1211587-01-7) is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at position 5 and a carboxylic acid group at position 2. Pyridazine derivatives are notable for their applications in medicinal chemistry and agrochemical synthesis due to their electron-deficient aromatic systems, which enhance reactivity in nucleophilic substitution and metal-catalyzed coupling reactions . This compound’s molecular formula is C₅H₃ClN₂O₂, with a molecular weight of 158.54 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridazine-3-carboxylic acid typically involves the chlorination of pyridazine derivatives followed by carboxylation. One common method involves the reaction of 5-chloropyridazine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group . Another approach is the direct chlorination of 3-carboxypyridazine using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive intermediate.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridazine derivatives, alcohols, and various coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects . The exact pathways and molecular targets vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-chloropyridazine-3-carboxylic acid with analogous compounds in terms of structure, properties, and applications.
Pyridazine Derivatives
Key Observations :
- Positional Isomerism : The placement of chlorine (position 5 vs. 6) in pyridazine derivatives significantly affects electronic properties and reactivity. For example, 6-chloropyridazine-3-carboxylic acid may exhibit distinct regioselectivity in coupling reactions compared to its positional isomer .
- Ring System Differences : Pyridazine (two adjacent nitrogen atoms) vs. pyrimidine (two nitrogen atoms at positions 1 and 3) alters aromaticity and hydrogen-bonding capabilities, influencing solubility and biological activity .
Pyridine and Thiophene Analogs
Key Observations :
- Electron-Deficient vs. Electron-Rich Systems : Pyridazine’s electron-deficient nature contrasts with thiophene’s electron-rich system, leading to divergent reactivities in electrophilic substitution. Thiophene derivatives are often prioritized in conductive polymer synthesis .
- Bioactivity : Pyridine analogs with methyl substituents (e.g., 5-chloro-2-methyl-3-pyridinecarboxylic acid) show enhanced lipophilicity, improving membrane permeability in drug candidates .
Biological Activity
5-Chloropyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other therapeutic potentials, supported by relevant data tables and case studies.
Anticancer Activity
Research has highlighted the anticancer properties of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma (A549) cells. A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against A549 cells compared to standard chemotherapeutic agents like cisplatin .
Case Study: In Vitro Anticancer Evaluation
In a controlled experiment, A549 cells were treated with this compound at concentrations ranging from 10 µM to 100 µM for 24 hours. Cell viability was assessed using the MTT assay. The results indicated a dose-dependent decrease in cell viability, suggesting effective anticancer activity.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
25 | 70 |
50 | 50 |
100 | 30 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties . Studies indicate that it may inhibit the production of pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory pathways. This activity suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.
The proposed mechanism involves the inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these pathways, this compound may reduce inflammation and associated symptoms.
Other Biological Activities
In addition to its anticancer and anti-inflammatory effects, preliminary research indicates that this compound may possess:
- Antimicrobial Activity : Exhibiting efficacy against various bacterial strains, including multidrug-resistant Staphylococcus aureus.
- Antioxidant Properties : Potential to scavenge free radicals, thereby reducing oxidative stress linked to various diseases.
Future Directions in Research
Further studies are warranted to explore the full spectrum of biological activities of this compound. Key areas include:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloropyridazine-3-carboxylic acid, and how do reaction conditions impact yield?
- Methodology : The synthesis typically involves chlorination of pyridazine precursors followed by carboxylation. For example, chlorination can be achieved using phosphorus oxychloride (POCl₃) under reflux, while carboxylation may employ carbon dioxide insertion via Grignard reactions or palladium-catalyzed cross-coupling. Key factors influencing yield include:
- Temperature : Higher temperatures (80–120°C) improve chlorination efficiency but may promote side reactions.
- Catalysts : Use of Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd(OAc)₂) to direct regioselectivity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., chlorine at C5, carboxylic acid at C3) and rule out regioisomers.
- Mass Spectrometry (HRMS) : Exact mass determination (m/z 173.976 for C₅H₃ClN₂O₂) to confirm molecular composition .
- HPLC : Reverse-phase chromatography (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Advanced Research Questions
Q. How can regioselectivity challenges in chlorinating pyridazine derivatives be addressed during synthesis?
- Methodology :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to steer chlorination to C5.
- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity by enabling precise temperature control .
- Computational Modeling : DFT calculations to predict reactive sites based on frontier molecular orbitals (e.g., HOMO-LUMO gaps) .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- Electronic Effects : The electron-deficient pyridazine ring (due to two adjacent nitrogen atoms) activates the C5 chlorine for nucleophilic attack. Substituent effects can be quantified via Hammett σ constants.
- Kinetic Studies : Monitor reaction rates under varying pH and solvent polarity (e.g., DMSO vs. THF) to identify transition states .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Dose-Response Analysis : Use standardized assays (e.g., enzyme inhibition IC₅₀, MIC for antimicrobial studies) with positive/negative controls.
- Structural-Activity Relationship (SAR) : Compare substituent variations (e.g., methyl vs. phenyl groups) across studies to identify key pharmacophores .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple sources, accounting for assay variability .
Properties
IUPAC Name |
5-chloropyridazine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-3-1-4(5(9)10)8-7-2-3/h1-2H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGAJPAGCWQZSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211587-01-7 | |
Record name | 5-chloropyridazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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